2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxymethyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with methoxymethyl acetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Formation of 2-(2-(carboxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide.
Reduction: Formation of 2-(2-(methoxymethyl)-1,2-dihydro-1H-benzo[d]imidazol-1-yl)acetamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent and as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition can lead to the disruption of cell membrane integrity and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)acetamide
- 2-(1H-benzo[d]imidazol-1-yl)ethanol
- 2-(1H-benzo[d]imidazol-1-yl)propanoic acid
Uniqueness
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-7-11-13-8-4-2-3-5-9(8)14(11)6-10(12)15/h2-5H,6-7H2,1H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUSGSKRHLHYQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.